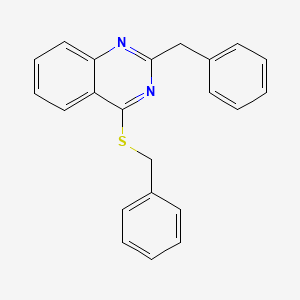

![molecular formula C21H17N3O5S3 B2865394 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide CAS No. 886891-41-4](/img/structure/B2865394.png)

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a benzo[d]thiazol-2-yl group and a phenylsulfonamido group. These groups are common in many pharmaceutical compounds and could suggest potential biological activity .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The amide group could undergo hydrolysis, and the aromatic rings might participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, etc., can be determined using various analytical techniques .科学的研究の応用

Alzheimer’s Disease Therapy

The compound has been evaluated for its potential in treating Alzheimer’s disease (AD), a prevalent neurodegenerative disorder. It has shown promising results as a multifunctional ligand with several beneficial properties .

Cholinesterase Inhibition: It exhibits modest to strong inhibition of acetylcholinesterase (AChE), an enzyme whose hyperactivity is associated with AD. By inhibiting AChE, the compound can potentially reduce the degradation of acetylcholine, a neurotransmitter important for learning and memory .

Anti-β-Amyloid Aggregation: The compound has been shown to inhibit the aggregation of Aβ 1-42, a peptide that forms plaques in the brain of AD patients. These plaques are thought to contribute to the progression of AD .

Neuroprotection: It offers neuroprotective effects, which could help in safeguarding neurons from the toxic effects of oxidative stress and other damaging factors commonly seen in AD .

Cognition Enhancement: In animal models, the compound has demonstrated the ability to enhance cognition and spatial memory, which are typically impaired in AD .

Neuroprotective Agent

Apart from its application in AD therapy, the compound’s neuroprotective properties make it a candidate for further research in protecting neuronal health against various neurotoxic substances .

Copper Chelation

The compound has shown good copper chelation properties. Excess copper in the body can lead to various health issues, including neurodegenerative diseases. Chelating agents can help in the regulation of metal ions in biological systems .

作用機序

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and terminates synaptic transmission. Inhibition of AChE leads to an increase in acetylcholine, which can have various neurophysiological effects.

Mode of Action

This compound acts as an inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine. This results in an increase in acetylcholine levels .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which plays a crucial role in memory and cognition. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Pharmacokinetics

The compound has shown low toxicity and is capable of impeding loss of cell viability elicited by h2o2 neurotoxicity in shsy-5y cells .

Result of Action

The compound’s action results in the inhibition of AChE and Aβ 1-42 aggregation . This leads to neuroprotection and cognition-enhancing properties, making it a potential therapeutic agent for Alzheimer’s disease .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(benzenesulfonamido)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O5S3/c1-31(26,27)17-10-11-18-19(13-17)30-21(22-18)23-20(25)14-6-5-7-15(12-14)24-32(28,29)16-8-3-2-4-9-16/h2-13,24H,1H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMYSMNZEXCIFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]propyl]piperidine-3-carboxamide](/img/structure/B2865313.png)

![N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2-methoxyacetamide](/img/structure/B2865314.png)

![N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide](/img/structure/B2865317.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2865319.png)

![4-Methoxy-N-[5-(4-nitro-benzenesulfonyl)-thiazol-2-yl]-benzamide](/img/structure/B2865320.png)

![5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2865323.png)

![Ethyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2865324.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-imidazole-5-sulfonamide](/img/structure/B2865330.png)

![4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide](/img/structure/B2865334.png)